![molecular formula C3H4Br2N2S B1382823 5-(Bromomethyl)-1,2,3-thiadiazole hydrobromide CAS No. 1803604-18-3](/img/structure/B1382823.png)
5-(Bromomethyl)-1,2,3-thiadiazole hydrobromide
Overview
Description
Bromomethyl compounds are generally used as intermediates in organic synthesis due to their high reactivity . They often serve as building blocks in the synthesis of various pharmaceuticals and complex organic molecules .
Synthesis Analysis
While specific synthesis methods for “5-(Bromomethyl)-1,2,3-thiadiazole hydrobromide” are not available, bromomethyl compounds are typically synthesized through bromination reactions . For instance, 5-methyl-3-(bromomethyl)pyridine hydrobromide has been synthesized from 5-methylnicotinic acid with a 65.9% overall yield .Molecular Structure Analysis
The molecular structure of bromomethyl compounds generally consists of a carbon-bromine bond, which is highly reactive and can participate in various chemical reactions .Chemical Reactions Analysis
Bromomethyl compounds are often used in substitution reactions due to the high reactivity of the carbon-bromine bond . They can react with a variety of nucleophiles, leading to the formation of new carbon-carbon, carbon-oxygen, or carbon-nitrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of bromomethyl compounds can vary widely depending on their specific structure . They are typically solid at room temperature and are often sensitive to light and moisture .Scientific Research Applications
Synthesis and Chemical Reactions
5-(Bromomethyl)-1,2,3-thiadiazole hydrobromide has been utilized in various synthetic and chemical reaction studies. For instance, Mataka, Kurisu, Takahashi, and Tashiro (1984) described the preparation of bromomethyl-1,2,5-thiadiazoles by bromination of methyl-1,2,5-thiadiazoles using N-bromosuccinimide in refluxing carbon tetrachloride (Mataka et al., 1984). Similarly, Maadadi, Pevzner, and Petrov (2016) studied the reactions of ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate with various nucleophiles, exploring the substitution and retention of the furylthiadiazole fragment (Maadadi et al., 2016).
Antiviral and Fungicidal Activities
The compound has shown potential in the development of novel pesticides with diverse biological activities. Zheng, Mi, Fan, Zuo, Zhang, Wang, and Yang (2010) synthesized 5-methyl-1,2,3-thiadiazoles using Ugi reaction and evaluated their fungicidal and antivirus activities, demonstrating significant potential in these areas (Zheng et al., 2010).
Antimicrobial Activity
The antimicrobial properties of 1,2,3-thiadiazole derivatives have also been a focus of research. Al-Smadi, Mansour, Mahasneh, Khabour, Masadeh, and Alzoubi (2019) synthesized new derivatives and found them highly active against various pathogenic microbes (Al-Smadi et al., 2019).
Corrosion Inhibition
The use of thiadiazole derivatives in corrosion inhibition has been explored as well. Attou, Tourabi, Benikdes, Benali, Ouici, Benhiba, Zarrouk, Jama, and Bentiss (2020) investigated 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole as a novel corrosion inhibitor for mild steel in an acidic environment, showing significant corrosion protection performance (Attou et al., 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with penicillin-binding target proteins (pbp4) of bacteria . These proteins are involved in the final stages of constructing the bacterial cell wall, which is crucial for bacterial survival .
Mode of Action
Based on the interaction of similar compounds with their targets, it can be inferred that this compound may bind to its target proteins and inhibit their function . This could result in the disruption of essential biological processes, such as cell wall synthesis in bacteria .
Biochemical Pathways
Given its potential interaction with penicillin-binding proteins, it may affect the bacterial cell wall synthesis pathway . Disruption of this pathway can lead to cell lysis and death, thereby exerting an antibacterial effect .
Result of Action
If it acts similarly to related compounds, it may disrupt bacterial cell wall synthesis, leading to cell lysis and death . This would result in an antibacterial effect.
properties
IUPAC Name |
5-(bromomethyl)thiadiazole;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2S.BrH/c4-1-3-2-5-6-7-3;/h2H,1H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INWWFKBHADGZQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=N1)CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-1,2,3-thiadiazole hydrobromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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